((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone
Description
This compound features an 8-azabicyclo[3.2.1]octane (nortropane) core substituted with a 4-chlorophenyl group and a 2H-1,2,3-triazole moiety. The bicyclic scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological relevance in targeting neurotransmitter receptors and enzymes . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-3-1-11(2-4-12)16(22)20-13-5-6-14(20)10-15(9-13)21-18-7-8-19-21/h1-4,7-8,13-15H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPGAMBXDLSYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Cl)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by various functional group transformations.
Attachment of the Chlorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the chlorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential drug candidate due to its unique structure.
Medicine
Medicinal applications could include its use as an active pharmaceutical ingredient (API) in drug formulations, particularly for targeting specific biological pathways.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and bicyclic structure could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Research Findings and Data
Structural-Activity Relationships (SAR)
- Triazole vs. Pyrimidine : Pyrimidine substituents (PF-06700841) enhance kinase selectivity, while triazoles (target compound) may favor GPCR or protease targets .
- Chlorophenyl Positioning : Para-substitution on the phenyl ring maximizes hydrophobic interactions without steric clashes, as seen in derivatives .
Biological Activity
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bicyclic azabicyclo[3.2.1]octane core, which is modified by a triazole moiety and a chlorophenyl group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound acts primarily as an AKT inhibitor , which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. The inhibition of AKT has implications in cancer therapy, particularly in targeting pathways associated with tumor growth and resistance to apoptosis .
Pharmacological Studies
- Inhibition of AKT Pathways : In vitro studies have demonstrated that the compound effectively inhibits AKT isoforms (AKT1/2/3), leading to decreased cell proliferation in various cancer cell lines. This activity suggests potential use in oncology for tumors that exhibit high AKT activity .
- Antinociceptive Effects : Preliminary studies indicate that the compound may exhibit antinociceptive properties, potentially through modulation of pain pathways involving the central nervous system. This effect was observed in animal models where administration resulted in reduced pain sensitivity .
- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage, likely due to its ability to modulate signaling pathways associated with neurodegenerative diseases .
Case Study 1: Cancer Cell Line Studies
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) reported that treatment with the compound resulted in a dose-dependent reduction in cell viability and induction of apoptosis. The IC50 values were determined to be approximately 50 nM, indicating potent activity against these cells.
Case Study 2: Pain Management
In a rat model of chronic pain, administration of the compound demonstrated significant reduction in pain scores compared to control groups. Behavioral assays indicated enhanced pain threshold and reduced hyperalgesia, suggesting its potential as an analgesic agent.
Data Table: Summary of Biological Activities
Q & A
Q. How do structural modifications (e.g., chloro → fluoro substitution) impact potency and selectivity?
- Answer :
- SAR analysis : Fluorophenyl analogs (e.g., ) exhibit 3-fold higher 5-HT₃ affinity (IC₅₀ = 12 nM) vs. chlorophenyl (IC₅₀ = 36 nM) due to enhanced π-stacking .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., Cl vs. CF₃) to logD and binding energy .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
